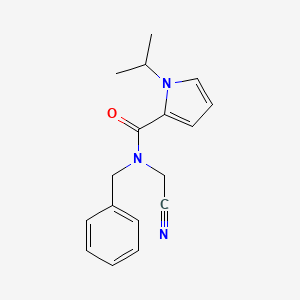

N-Benzyl-N-(cyanomethyl)-1-propan-2-ylpyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)-1-propan-2-ylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-14(2)20-11-6-9-16(20)17(21)19(12-10-18)13-15-7-4-3-5-8-15/h3-9,11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHXACSKGODHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C(=O)N(CC#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Benzyl-N-(cyanomethyl)-1-propan-2-ylpyrrole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a pyrrole ring, which is known for its biological significance and ability to interact with various biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Many pyrrole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases and depression treatment .

- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, reducing oxidative stress in cells .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

1. Enzyme Inhibition Assays

The compound has been tested for its inhibitory effects on cholinesterases, which are important in the context of Alzheimer's disease. The following table summarizes the inhibition rates observed in vitro:

| Compound | AChE Inhibition Rate (%) | BChE Inhibition Rate (%) |

|---|---|---|

| This compound | Not Available | 55.0 |

Note: The specific values for AChE inhibition were not available in the literature reviewed, indicating further research is needed to clarify this aspect.

2. Antioxidant Activity

The antioxidant capacity was assessed using various methods, including DPPH scavenging assays. Compounds with similar structures have shown significant radical scavenging activity, suggesting that this compound may also exhibit these properties.

Case Studies

Several studies highlight the biological relevance of similar compounds:

- Neuroprotective Effects : Compounds with structural similarities have shown neuroprotective effects in animal models of neurodegeneration. For instance, derivatives that inhibit MAO-A and MAO-B have been linked to improved cognitive function in preclinical studies .

- Fungicidal Activity : Some related carboxamide compounds have demonstrated fungicidal activity against various pathogens, indicating potential applications in agriculture or antifungal therapies .

Scientific Research Applications

Pharmaceutical Applications

Cancer Therapy

One of the most promising applications of N-Benzyl-N-(cyanomethyl)-1-propan-2-ylpyrrole-2-carboxamide is as a small molecule inhibitor targeting mutant forms of the Kirsten rat sarcoma (KRAS) protein. Specifically, it has been noted for its effectiveness against the KRAS G12C and G12D mutants, which are implicated in various cancers. These inhibitors can potentially improve treatment outcomes in patients with these mutations by blocking signaling pathways that promote tumor growth .

Neurological Disorders

Research indicates that derivatives of this compound may exhibit anticonvulsant properties. For instance, similar compounds have shown efficacy in animal models of epilepsy, suggesting that this compound could be developed as a treatment for drug-resistant epilepsy . The compound's ability to modulate neurotransmitter systems could provide a novel approach to managing seizures.

Inhibition of Kinase Pathways

The compound has demonstrated potential in modulating the Janus kinase (JAK) pathways, which are crucial in the pathophysiology of autoimmune diseases and inflammatory conditions. Its ability to selectively inhibit JAK3 suggests it could be beneficial in treating conditions like rheumatoid arthritis and psoriasis . The inhibition of these pathways could lead to reduced inflammation and improved patient outcomes.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on cell lines expressing KRAS mutations. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating its potency compared to existing therapies .

Case Study 2: Anticonvulsant Activity

In animal models, this compound was tested for anticonvulsant activity using the maximal electroshock test. Results showed that at doses ranging from 15 mg/kg to 60 mg/kg, the compound provided significant protection against induced seizures, suggesting its potential as a new therapeutic agent for epilepsy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substitution pattern on the pyrrole ring and carboxamide nitrogen significantly impacts physical properties. Key analogs include:

- Cyano vs. Bromine’s electronegativity and bulkiness could reduce solubility but enhance halogen bonding.

- Aromatic vs. Aliphatic Substituents : Cyclohexane/phenyl-substituted analogs (e.g., compounds in ) exhibit higher melting points (83–135°C) due to enhanced crystallinity from aromatic stacking or hydrogen bonding (N–H⋯O interactions) . The target compound’s isopropyl group may lower melting points by introducing steric hindrance.

Crystallographic and Hydrogen-Bonding Behavior

- Polymorphism: 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide exhibits polymorphism, with hydrogen-bonded chains (N–H⋯O) along the c-axis .

- Comparison with Cyclohexane Analogs : Cyclohexane-carboxamide derivatives () form more rigid structures due to the cyclohexane ring’s conformational constraints, whereas the pyrrole-isopropyl group in the target compound may favor less ordered packing.

Q & A

Basic: What synthetic strategies are recommended for preparing N-Benzyl-N-(cyanomethyl)-1-propan-2-ylpyrrole-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Core Pyrrole Functionalization : Start with a pyrrole-2-carboxamide backbone. Introduce substituents (benzyl, cyanomethyl, isopropyl) via nucleophilic substitution or coupling reactions. For cyanomethylation, consider using cyanomethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Regioselectivity Control : Optimize steric and electronic effects by adjusting solvent polarity (e.g., THF vs. DCM) and temperature (room temp. vs. reflux).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .

- Data-Driven Optimization : Monitor reaction progress via TLC and HPLC. Use kinetic studies (e.g., varying equivalents of reagents) to minimize byproducts like over-alkylated species.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

- Single-Crystal X-ray Diffraction : Determine absolute configuration and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in carboxamide groups, as seen in related pyrrole derivatives) .

- Polymorph Screening : Use solvent evaporation (e.g., acetonitrile vs. toluene) to isolate different crystalline forms. Analyze packing motifs for stability insights .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Hazard Mitigation :

- Spill Management :

- Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced: How do molecular conformation and crystal packing influence this compound’s physicochemical properties?

Methodological Answer:

- Conformational Analysis :

- Torsional Angles : Use X-ray data to assess rotational freedom of the benzyl and cyanomethyl groups. Compare with computational models (DFT or MD simulations) .

- Hydrogen Bonding : Identify intermolecular N–H⋯O/N interactions in crystal lattices (e.g., chains along the c-axis in pyrrole carboxamides) .

- Property Impact :

Advanced: Are there known polymorphs of this compound, and how do their structural differences affect bioactivity?

Methodological Answer:

- Polymorph Identification :

- Bioactivity Implications :

- Compare dissolution rates (e.g., intrinsic dissolution testing) to correlate polymorph stability with pharmacokinetic profiles.

Advanced: What computational approaches are used to model this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies :

- MD Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.